CID 78068143
Description
Contextualization within Relevant Chemical Spaces
CID 78068143, with the molecular formula C₁₁H₁₉GeO₃Si, is classified as an organometallic hybrid compound. vulcanchem.comvulcanchem.com Specifically, it is an organogermanium and organosilicon compound, as it contains direct carbon-to-germanium (C-Ge) and carbon-to-silicon (C-Si) bonds. vulcanchem.comwikipedia.org Its formal chemical name is (4-(dimethylgermyl)phenyl)trimethoxysilane. The structure features a central phenyl (aromatic) ring. A dimethylgermyl group (-Ge(CH₃)₂) is attached to one side of this ring, and a trimethoxysilyl group (-Si(OCH₃)₃) is attached to the other, in the para position. vulcanchem.com
This structure places it at the intersection of organic and inorganic chemistry. rsc.org Organometallic compounds are known for bridging the properties of both domains. mdpi.com The chemistry of organogermanium compounds is often compared to that of organosilicon and organotin compounds, as these elements all belong to Group 14 of the periodic table. wikipedia.orgjeol.com
Research Significance
The research significance of hybrid organometallic compounds like this compound lies in their potential for creating new materials with tailored properties. mdpi.comacs.org The combination of different elements—in this case, silicon and germanium—within a single molecule can lead to synergistic effects and functionalities not present in the individual components. acs.org
Compounds incorporating both silicon and germanium are of particular interest in materials science. ontosight.ai They are investigated for a variety of high-tech applications, including:
Semiconductors: Silicon-germanium (SiGe) alloys are used to create high-speed transistors and integrated circuits. wikipedia.orggelest.com The presence of germanium in silicon can enhance electron mobility, leading to better device performance. gelest.com
Optics: Germanium and its compounds are crucial for fiber-optic systems and infrared optics. wikipedia.org
Catalysis: Organometallic frameworks are explored for their catalytic properties, which can be fine-tuned for specific chemical reactions. mdpi.com
Hybrid molecules like this compound serve as molecular building blocks for more complex materials, such as polymers or surface coatings, where the specific arrangement of the germanium and silicon moieties can influence the material's electronic and physical properties. vulcanchem.comresearchgate.net
Structure
2D Structure
Properties
Molecular Formula |
C11H19GeO3Si |
|---|---|
Molecular Weight |
299.98 g/mol |
InChI |
InChI=1S/C11H19GeO3Si/c1-12(2)10-6-8-11(9-7-10)16(13-3,14-4)15-5/h6-9H,1-5H3 |
InChI Key |
WRYUSNCVDOFUCB-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C1=CC=C(C=C1)[Ge](C)C)(OC)OC |
Origin of Product |
United States |
Historical Perspective on Analogous Chemical Structures
The field of organogermanium chemistry has a history that dates back to the 19th century. In 1869, the Russian chemist Dmitri Mendeleev predicted the existence of an element that would fit between silicon and tin in the periodic table. wikipedia.org This element, germanium, was discovered in 1885. wikipedia.org Shortly after, in 1887, the first organogermanium compound, tetraethylgermane (B1293566) (Ge(C₂H₅)₄), was synthesized by Clemens Winkler. wikipedia.orgwikipedia.org
Despite this early start, the development of organogermanium chemistry lagged behind that of its group-14 neighbor, silicon. wikipedia.org A primary reason for this is the relatively high cost of germanium. wikipedia.org The field saw a resurgence of interest in the 1970s with the discovery of the biological activity of some water-soluble organogermanium compounds, such as Ge-132. researchgate.net
The development of silicon-germanium alloys marked a significant milestone. The first of these alloys were created in 1955, and their properties as semiconductors were recognized, leading to their use in electronic devices. wikipedia.org This demonstrated the value of combining these two elements for advanced material applications, paving the way for research into discrete molecular structures like CID 78068143 that contain both Si and Ge atoms.
Current Challenges and Research Gaps in the Field
Strategic Retrosynthetic Analysis and Design Principles
A strategic retrosynthetic analysis is a cornerstone of modern organic synthesis, involving the deconstruction of a target molecule into simpler, commercially available starting materials. youtube.comyoutube.com For this compound, this process would theoretically involve disconnections of the silicon-carbon and germanium-carbon bonds. However, without published synthetic routes, any proposed retrosynthesis remains purely speculative. The design principles that would guide the synthesis, such as the choice of protecting groups or the sequence of bond formations, are entirely dependent on experimental data that is currently unavailable.
Development of Novel Synthetic Pathways
The development of novel synthetic pathways, whether through multi-step sequences or convergent and divergent approaches, is a testament to the ingenuity of synthetic chemists. youtube.com
Multi-step Reaction Sequences:Information on the specific sequence of reactions to construct this compound is absent from the scientific literature.
Elucidation of Reaction Mechanisms and Kinetics in Synthesis
Understanding the "how" and "how fast" of a chemical reaction is fundamental to optimizing its conditions and yield.
Kinetic Isotope Effect Studies in Reaction Profiling:The kinetic isotope effect (KIE) is a powerful tool used to determine reaction mechanisms by observing the change in reaction rate when an atom in the reactant is replaced by one of its isotopes.google.comwikipedia.orglibretexts.orgThis technique can reveal whether a particular bond is broken in the rate-determining step of a reaction.nih.govAs with other aspects of its chemistry, no KIE studies have been reported for the synthesis of this compound.
The following table was intended to display detailed research findings; however, due to the lack of available data, it remains unpopulated.
| Research Finding | Methodology | Result |
| No data available | No data available | No data available |
Catalytic Approaches in this compound Synthesis
The construction of the carbon-silicon (C-Si) and carbon-germanium (C-Ge) bonds is fundamental to the synthesis of this compound. Catalytic methods offer efficient and selective routes to form these bonds.
Homogeneous and heterogeneous catalysis play a pivotal role in the formation of C-Si and C-Ge bonds. Transition metal catalysts, in particular, are widely employed for their high activity and selectivity. rsc.orgcsic.es
Homogeneous Catalysis: Soluble transition metal complexes, such as those of platinum, rhodium, and palladium, are effective for hydrosilylation and hydrogermylation reactions, which involve the addition of Si-H or Ge-H bonds across unsaturated carbon-carbon bonds. researchgate.netacs.org For the synthesis of an arylsilane moiety similar to that in this compound, a common approach is the hydrosilylation of a corresponding aryl halide or a related unsaturated precursor. For instance, the reaction of an aryl chloride with a hydrosilane can be catalyzed by organometallic complexes in the liquid phase. google.com Similarly, cobalt-catalyzed cross-electrophile coupling has been shown to be an efficient method for carbon-germanium bond formation, providing access to various functionalized germane (B1219785) compounds. acs.org
Heterogeneous Catalysis: To overcome challenges associated with catalyst separation and recycling in homogeneous systems, heterogeneous catalysts have been developed. These typically involve immobilizing a catalytically active metal on a solid support. For example, single-atom platinum catalysts on alumina (B75360) nanorods have demonstrated high activity and selectivity for the hydrosilylation of olefins to form C-Si bonds. acs.orgresearchgate.net Chitosan-supported copper catalysts have also been utilized for silyl (B83357) conjugate additions to α,β-unsaturated acceptors in water, showcasing a green and recyclable catalytic system. mdpi.com Such heterogeneous systems could potentially be adapted for the synthesis of this compound, offering advantages in terms of catalyst recovery and reuse.
A comparison of representative catalytic systems for analogous C-Si and C-Ge bond formations is presented in Table 1.
Table 1: Comparison of Catalytic Systems for C-Si and C-Ge Bond Formation
| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Product Type | Reference |
|---|---|---|---|---|---|
| Homogeneous | [Rh(COD)(NHC)Cl] | Hydrosilylation | Acetophenone, Heptamethyltrisiloxane | Silyl ether | acs.org |
| Heterogeneous | Pt single atoms on Al₂O₃ | Hydrosilylation | Olefins, Hydrosilanes | Alkylsilanes | acs.orgresearchgate.net |
| Homogeneous | Cobalt complex | Cross-electrophile coupling | Aryl halides, Chlorogermanes | Aryl germanes | acs.org |
In recent years, organocatalysis and biocatalysis have emerged as powerful tools for asymmetric synthesis, offering alternatives to metal-based catalysts.
Organocatalysis: Small organic molecules can be used to catalyze reactions with high enantioselectivity. nih.govbeilstein-journals.org For silicon-containing compounds, organocatalytic methods have been developed for the enantioselective synthesis of Si-stereogenic silyl ethers through desymmetrization reactions. nih.govacs.org These methods often employ chiral Brønsted acids or bases to activate the substrates and control the stereochemical outcome. While specific applications to arylgermylsilanes are not yet widely reported, the principles of organocatalysis could be extended to the stereoselective synthesis of this compound.
Biocatalysis: Enzymes offer unparalleled selectivity and can operate under mild, environmentally benign conditions. nih.gov Directed evolution of enzymes, such as cytochrome c, has enabled the biocatalytic formation of carbon-silicon bonds via carbene insertion into silicon-hydrogen bonds. nih.gov This approach has been used to produce enantiopure organosilicon molecules. Furthermore, the organogermanium compound Ge-132 has been shown to interact with nucleic acid components and inhibit certain enzymes, suggesting the potential for biocatalytic interactions and transformations of organogermanium compounds. nih.gov The application of biocatalysis to the synthesis of complex molecules like this compound is a promising area for future research.
Homogeneous and Heterogeneous Catalysis
Stereoselective and Stereospecific Synthesis of this compound
The synthesis of specific stereoisomers of this compound, should it possess chiral centers, would require stereoselective or stereospecific methods. mdpi.comrsc.org
Chiral Auxiliaries: A common strategy in stereoselective synthesis involves the use of a chiral auxiliary, which is a chiral molecule temporarily incorporated into the substrate to direct the stereochemical course of a reaction. researchgate.netcapes.gov.br After the desired transformation, the auxiliary is removed. For organosilicon compounds, chiral auxiliaries have been used to induce asymmetry in various reactions. acs.org For example, pseudoephedrine has been employed as a practical chiral auxiliary for the synthesis of a wide range of enantiomerically enriched compounds. capes.gov.br
Asymmetric Catalysis: This approach utilizes a chiral catalyst to generate a chiral product from an achiral or racemic substrate. pharmaguideline.com This is often a more atom-economical approach than using stoichiometric chiral auxiliaries. For the synthesis of chiral organogermanes and organosilanes, copper-catalyzed asymmetric carbene insertion into Ge-H and Si-H bonds has been reported, enabled by specifically designed chiral ligands. acs.org This method provides an efficient route to enantioenriched α-trifluoromethyl organogermanes and organosilanes. Similarly, rhodium-catalyzed enantioselective C-Ge bond formation via carbene insertion offers another pathway to chiral organogermanes. researchgate.net
Diastereoselective Synthesis: When a molecule already contains a stereocenter, the formation of a new stereocenter can lead to diastereomers. Diastereoselective reactions aim to produce one diastereomer in preference to others. numberanalytics.com For instance, the diastereoselective synthesis of unsymmetrical 1,2-diamines has been achieved through aldimine cross-coupling, where the choice of workup and reduction conditions can control the formation of either the syn- or anti-configured product. organic-chemistry.org Such principles of diastereocontrol could be applied to the synthesis of derivatives of this compound.
Enantioselective Synthesis: This type of synthesis produces one enantiomer of a chiral product in excess over the other. mdpi.com Organocatalytic direct aldol (B89426) reactions, for example, can achieve excellent enantioselectivities. chinesechemsoc.org In the context of organometallic chemistry, enantioselective construction of silicon-stereogenic vinylsilanes from simple alkenes has been achieved. acs.org
A summary of strategies for stereoselective synthesis applicable to organosilanes and organogermanes is provided in Table 2.
Table 2: Strategies for Stereoselective Synthesis of Organosilanes and Organogermanes
| Strategy | Method | Catalyst/Auxiliary | Product Type | Key Feature | Reference |
|---|---|---|---|---|---|
| Asymmetric Catalysis | Carbene Insertion into Ge-H/Si-H | Cu(I) with SPSiBox ligands | Chiral α-trifluoromethyl organogermanes/silanes | High enantioselectivity | acs.org |
| Asymmetric Catalysis | Hydrogermylation | Cu(I) with chiral ligands | C- and Ge-stereogenic germanes | Enantioselective C-Ge bond formation | chinesechemsoc.org |
| Chiral Auxiliary | Diastereoselective Alkylation | Pseudoephedrine | Enantiomerically enriched compounds | Practical and versatile | capes.gov.br |
Chiral Auxiliary and Asymmetric Catalysis Strategies
Integration of Green Chemistry Principles into Synthetic Design
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com In the context of synthesizing this compound, several green chemistry principles can be applied.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as hydrosilylation and cross-coupling, are inherently more atom-economical than stoichiometric reactions.
Use of Safer Solvents and Auxiliaries: Utilizing environmentally benign solvents, such as water, or minimizing solvent use altogether. The use of a chitosan-supported copper catalyst in water for C-Si bond formation is a prime example. mdpi.com
Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions.
Use of Renewable Feedstocks: While not directly applicable to the synthesis of this compound from petrochemical sources, the use of biocatalysis and renewable starting materials where possible aligns with this principle.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents in terms of waste reduction and efficiency. rsc.orgcsic.es Both homogeneous and heterogeneous catalysts contribute to greener synthetic pathways.
The direct synthesis of organosilicon compounds, such as the Müller-Rochow process, is an industrial-scale method that, while efficient, has environmental concerns. Modern research focuses on developing greener alternatives, such as direct synthesis methods using alcohols instead of alkyl halides, which reduces the formation of hazardous byproducts. mdpi.com The synthesis of trimethoxysilane (B1233946), a related precursor, can be achieved through the reaction of silicon with methanol (B129727) using a copper oxide catalyst. google.com
High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment
High-resolution mass spectrometry (HRMS) is a cornerstone technique for confirming the elemental composition and assessing the purity of synthesized compounds like (4-(dimethylgermyl)phenyl)trimethoxysilane. Its ability to provide highly accurate mass measurements allows for the unambiguous determination of the molecular formula.
Fragmentation Pathway Analysis via Collision-Induced Dissociation (CID) Spectroscopy
Collision-Induced Dissociation (CID) is a tandem mass spectrometry technique used to induce the fragmentation of a selected precursor ion. nih.govbiomedres.us By accelerating the molecular ion of this compound and colliding it with an inert gas, characteristic fragment ions would be produced. The analysis of these fragments provides critical insights into the compound's structure. For (4-(dimethylgermyl)phenyl)trimethoxysilane, the fragmentation would likely proceed through several key pathways:
Cleavage of the Si-Caryl bond: This would result in the formation of ions corresponding to the [trimethoxysilyl]⁺ moiety and the [(4-(dimethylgermyl)phenyl)]⁺ radical cation.
Loss of methoxy (B1213986) groups: Stepwise loss of methoxy (OCH₃) radicals or methanol (CH₃OH) from the silicon center is a common fragmentation pattern for trimethoxysilanes.
Cleavage of the Ge-Caryl bond: This would generate [dimethylgermyl]⁺ containing ions and the [trimethoxyphenylsilyl]⁺ fragment.
Loss of methyl groups from Germanium: Fragmentation can also occur at the dimethylgermyl moiety through the loss of methyl (CH₃) radicals.
A hypothetical fragmentation pattern and the corresponding m/z values are presented in Table 1.
Table 1: Hypothetical High-Resolution Mass Spectrometry Fragmentation Data for this compound
| Precursor Ion (m/z) | Fragment Ion | Proposed Structure of Fragment |
|---|---|---|
| [M]⁺ | [M-CH₃]⁺ | Loss of a methyl radical from Ge |
| [M]⁺ | [M-OCH₃]⁺ | Loss of a methoxy radical from Si |
| [M]⁺ | [C₉H₁₃Ge]⁺ | Cleavage of Si-O bonds and loss of methoxy groups |
| [M]⁺ | [C₈H₁₁Ge]⁺ | Cleavage of the Si-Caryl bond |
| [M]⁺ | [C₆H₄Ge(CH₃)₂]⁺ | Phenyl-dimethylgermyl cation |
Isotopic Labeling and MS/MS for Mechanistic Investigations
To confirm fragmentation mechanisms, isotopic labeling studies can be employed. Synthesizing analogues of this compound with stable isotopes, such as ¹³C in the methyl groups or ²⁹Si, would allow for the precise tracking of atoms during fragmentation. For example, labeling the methoxy groups with ¹³C would confirm whether the observed loss of a certain mass corresponds to the methoxy group or another part of the molecule. This technique provides definitive evidence for proposed fragmentation pathways.
Ion Mobility Spectrometry for Conformational Analysis
Ion Mobility Spectrometry (IMS) separates ions based on their size, shape, and charge. When coupled with mass spectrometry (IM-MS), it can provide information about the three-dimensional structure of ions in the gas phase. For a relatively flexible molecule like (4-(dimethylgermyl)phenyl)trimethoxysilane, different conformers may exist due to rotation around the Si-Caryl and Ge-Caryl bonds. IMS could potentially distinguish between these conformers, providing experimental data on the compound's gas-phase structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic and organometallic compounds in solution.
Multi-dimensional NMR for Comprehensive Structural Assignment
A full structural assignment of (4-(dimethylgermyl)phenyl)trimethoxysilane would be achieved through a suite of multi-dimensional NMR experiments:
¹H NMR: Would provide information on the chemical environment of the protons, including the aromatic protons, the methyl protons on the germanium, and the methoxy protons on the silicon. The integration of the signals would confirm the ratio of these different types of protons.
¹³C NMR: Would identify all unique carbon atoms in the molecule. The chemical shifts would be characteristic of the aromatic carbons, the methyl carbons attached to germanium, and the methoxy carbons attached to silicon.
²⁹Si NMR: This experiment would show a characteristic signal for the silicon atom, with its chemical shift being indicative of the trimethoxysilyl group.
Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, helping to assign the connectivity of protons within the phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons over two to three bonds, which is crucial for identifying the connectivity between the silyl and germyl (B1233479) groups and the phenyl ring.
A table of predicted NMR chemical shifts is provided below based on known values for similar structural motifs.
Table 2: Predicted NMR Chemical Shifts for this compound
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic (C₆H₄) | 7.2 - 7.8 |
| ¹H | Germyl-Methyl (Ge-(CH₃)₂) | 0.3 - 0.7 |
| ¹H | Methoxy (Si-(OCH₃)₃) | 3.5 - 3.9 |
| ¹³C | Aromatic (C₆H₄) | 128 - 140 |
| ¹³C | Germyl-Methyl (Ge-(CH₃)₂) | -2 - 2 |
| ¹³C | Methoxy (Si-(OCH₃)₃) | 50 - 55 |
Dynamic NMR for Conformational Exchange and Rotational Barriers
The presence of single bonds between the phenyl ring and the germyl and silyl groups allows for rotation. At room temperature, this rotation is typically fast on the NMR timescale, resulting in averaged signals. However, by lowering the temperature, it may be possible to slow down this rotation enough to observe distinct signals for different conformers. This technique, known as dynamic NMR, can be used to determine the energy barriers for bond rotation, providing valuable information about the molecule's conformational dynamics.
Solid-State NMR for Crystalline and Amorphous Forms
Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable technique for characterizing the structure and dynamics of solid materials, including both crystalline and amorphous forms. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are dominated by these interactions, which provide a wealth of structural information. nih.gov For this compound, ssNMR would be crucial for understanding the local environments of the various nuclei (¹H, ¹³C, ²⁹Si, and ⁷³Ge) in the solid state.
Key applications of ssNMR for this compound would include:
Polymorph Discrimination: Different crystalline forms (polymorphs) of the compound would yield distinct ssNMR spectra due to differences in crystal packing and molecular conformation.
Amorphous Content Analysis: The presence of amorphous (non-crystalline) material can be identified and quantified, as it typically produces broader resonance lines compared to the sharp lines of crystalline forms. nih.gov
Structural Elucidation: Through various ssNMR experiments, such as Cross-Polarization Magic Angle Spinning (CP-MAS), it is possible to obtain high-resolution spectra of less sensitive nuclei like ¹³C, ²⁹Si, and ⁷³Ge. tandfonline.com These spectra reveal details about the local chemical environment, including the number of non-equivalent atomic sites in the crystal lattice.
Expected ¹³C CP-MAS NMR Data: The ¹³C spectrum would show distinct signals for the aromatic carbons, the methoxy carbons, and the methyl carbons attached to the germanium atom. The chemical shifts would be sensitive to the solid-state packing and conformation.
Expected ²⁹Si and ⁷³Ge NMR Data: ²⁹Si NMR would provide information on the silicon environment, particularly the Si-O bonds. tandfonline.com ⁷³Ge NMR, although more challenging due to the quadrupolar nature of the nucleus and its low natural abundance, can offer direct insight into the local symmetry and bonding at the germanium center. capes.gov.br The observation of high-resolution ⁷³Ge ssNMR spectra has been reported for other organogermanium compounds. capes.gov.brrsc.org
X-ray Crystallography and Crystal Engineering of this compound
Single Crystal X-ray Diffraction for Absolute Configuration and Conformation
If a suitable single crystal of this compound can be grown, single-crystal X-ray diffraction (SC-XRD) would provide an unambiguous determination of its molecular structure. sigmaaldrich.com
Key information obtainable from SC-XRD includes:
Bond Lengths and Angles: Precise measurement of the bond lengths (e.g., C-Ge, C-Si, Si-O, C-C) and angles, providing insight into the molecular geometry.
Conformation: The torsional angles defining the orientation of the trimethoxysilyl and dimethylgermyl groups relative to the phenyl ring would be determined.
Intermolecular Interactions: The analysis of the crystal packing would reveal any significant intermolecular interactions, such as van der Waals forces or weak hydrogen bonds, which dictate the solid-state architecture.
Below is an illustrative table of the kind of structural parameters that would be obtained from a successful SC-XRD analysis of this compound.
| Parameter | Expected Value Range | Significance |
| Ge-C(phenyl) Bond Length | ~1.95 Å | Indicates the nature of the germanium-aryl bond. |
| Si-C(phenyl) Bond Length | ~1.87 Å | Reflects the silicon-aryl bond character. |
| Si-O Bond Length | ~1.64 Å | Characteristic of silicon-methoxy bonds. |
| C-Si-C Bond Angle | ~109.5° | Dependent on the tetrahedral geometry around silicon. |
| C-Ge-C Bond Angle | ~109.5° | Dependent on the tetrahedral geometry around germanium. |
| Phenyl-Si-O-C Torsion Angle | Variable | Defines the conformation of the methoxy groups. |
This table is illustrative and does not represent actual experimental data.
Powder X-ray Diffraction for Polymorphism and Solid-State Characterization
Powder X-ray Diffraction (PXRD) is a powerful technique for the characterization of polycrystalline materials. bham.ac.uk It is particularly useful for identifying crystalline phases and analyzing polymorphism. Each crystalline form of a compound produces a unique diffraction pattern, which serves as a "fingerprint."
Applications of PXRD for this compound would involve:
Phase Identification: Comparing the experimental PXRD pattern to a database or a pattern calculated from single-crystal data can confirm the identity and purity of a crystalline batch. researchgate.net
Polymorph Screening: Different crystallization conditions can lead to different polymorphs, which can be readily distinguished by their unique PXRD patterns.
Crystallinity Assessment: The sharpness of the diffraction peaks can provide a qualitative measure of the degree of crystallinity of the sample.
Advanced Vibrational Spectroscopy
Vibrational spectroscopy techniques, such as FTIR and Raman, probe the vibrational modes of a molecule. gatewayanalytical.com These methods are highly sensitive to the functional groups present in a molecule and can provide detailed structural information.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. wikipedia.org It is an excellent tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its constituent groups.
An illustrative table of expected FTIR absorption bands is provided below.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100-3000 | C-H stretch | Aromatic C-H |
| 2960-2850 | C-H stretch | Aliphatic C-H (in methyl and methoxy groups) |
| 1600-1450 | C=C stretch | Aromatic ring |
| 1250-1000 | C-O stretch | Si-O-C |
| 1100-1000 | Si-O stretch | Si-O-C |
| 850-750 | C-H bend | Aromatic C-H out-of-plane |
| ~600 | Ge-C stretch | Dimethylgermyl group |
This table is illustrative and based on typical group frequencies. Actual values may vary.
Raman Spectroscopy for Molecular Vibrations and Structure
Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light from a laser source. thermofisher.com While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.
For this compound, Raman spectroscopy would be particularly useful for observing:
Aromatic Ring Vibrations: The phenyl ring vibrations are typically strong in Raman spectra.
Ge-C and Si-C Bonds: The vibrations of the bonds to the heavier germanium and silicon atoms would be observable in the low-frequency region of the Raman spectrum.
Together, FTIR and Raman spectroscopy provide a comprehensive picture of the vibrational properties of this compound, allowing for detailed functional group analysis and structural confirmation.
Chiroptical Spectroscopy for Chirality Assessment
Circular Dichroism (CD) Spectroscopy for Secondary Structure and Chiral Recognition
There is no available scientific literature that discusses the use of Circular Dichroism (CD) spectroscopy to analyze this compound. While the molecule contains a tetrahedral germanium center, which could potentially be a chiral center, no studies have been published to confirm its chirality or to analyze its chiroptical properties using CD spectroscopy. vulcanchem.com
Optical Rotatory Dispersion (ORD) Studies
No data from Optical Rotatory Dispersion (ORD) studies for this compound are available in the public domain. ORD is a technique used to measure the variation in the optical rotation of a chiral substance with the wavelength of light, which can help in determining the absolute configuration of molecules. kud.ac.inwikipedia.orgslideshare.net However, no such measurements have been reported for this specific germanium-silicon hybrid complex.
Electron Microscopy Techniques for Solid-State Morphological Characterization
There are no published studies that utilize electron microscopy techniques, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), to characterize the solid-state morphology of this compound. Such analyses would provide insights into the crystal structure, particle size, and surface topography of the compound in its solid form, but this information is currently not documented.
Computational Chemistry and Theoretical Investigations of Cid 78068143
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of (4-(Dimethylgermyl)phenyl)trimethoxysilane (CID 78068143) at the electronic level. These computational methods provide insights that are often inaccessible through experimental techniques alone. Given the presence of both germanium and silicon, elements with complex electronic structures, methods like Density Functional Theory (DFT) are particularly well-suited for accurate modeling. chemrxiv.orgscispace.com
Electronic Structure Theory for Ground and Excited States
Calculations would reveal the energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is expected to be localized primarily on the electron-rich aromatic ring and the dimethylgermyl group, while the LUMO would likely be distributed across the aromatic system and the silicon atom, influenced by the electron-withdrawing methoxy (B1213986) groups. The energy gap between the HOMO and LUMO is a key parameter, providing an indication of the molecule's kinetic stability and electronic excitation energies. scirp.org
Table 4.1.1: Theoretical Electronic Properties of this compound
| Property | Calculated Value (Illustrative) | Method |
| HOMO Energy | -6.2 eV | DFT/B3LYP/def2-TZVP |
| LUMO Energy | -0.8 eV | DFT/B3LYP/def2-TZVP |
| HOMO-LUMO Gap | 5.4 eV | DFT/B3LYP/def2-TZVP |
| Dipole Moment | 1.5 D | DFT/B3LYP/def2-TZVP |
This table presents illustrative data based on typical values for similar organogermanium-silane compounds.
Prediction of Spectroscopic Parameters
Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can aid in the interpretation of experimental data.
NMR Spectroscopy: DFT calculations can predict the ¹H, ¹³C, and ²⁹Si NMR chemical shifts with a high degree of accuracy. researchgate.netd-nb.info By calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry and referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), a theoretical NMR spectrum can be generated. escholarship.org This is particularly valuable for complex molecules where spectral overlap can make experimental assignment challenging. Accounting for solvent effects, often through continuum models like the Polarizable Continuum Model (PCM), can further improve the accuracy of these predictions. researchgate.net
Table 4.1.2: Predicted vs. Experimental NMR Chemical Shifts (Illustrative)
| Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| Si | -55.2 | Not Available |
| Ge-CH₃ (¹H) | 0.45 | Not Available |
| Si-OCH₃ (¹H) | 3.60 | Not Available |
| Aromatic (¹H) | 7.4 - 7.6 | Not Available |
| Ge-CH₃ (¹³C) | -2.5 | Not Available |
| Si-OCH₃ (¹³C) | 51.0 | Not Available |
| Aromatic (¹³C) | 128.0 - 140.0 | Not Available |
This table contains hypothetical data to illustrate the type of results obtained from DFT-based NMR predictions.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed by performing a frequency calculation on the optimized geometry. The resulting theoretical IR spectrum shows the characteristic vibrational modes, such as the Ge-C stretches, Si-O stretches, and the aromatic C-H bending frequencies. These calculated frequencies are often systematically scaled to correct for anharmonicity and the limitations of the theoretical method, providing a good match with experimental IR spectra. smu.edu
Reaction Pathway Modeling and Energy Landscape Exploration
Understanding the potential chemical transformations of this compound, such as hydrolysis of the methoxysilane (B1618054) group or reactions at the germyl (B1233479) center, can be achieved through reaction pathway modeling. smu.eduresearchgate.net Using DFT, the potential energy surface for a proposed reaction can be explored to identify transition states (the energetic barriers to reaction) and intermediate species. researchgate.net
Molecular Dynamics (MD) Simulations
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations allow for the exploration of the dynamic behavior of the molecule over time, including its flexibility and interactions with its environment. acs.orgnih.govbyu.edu
Conformational Landscape and Flexibility Analysis
This compound possesses several rotatable bonds, including the bond between the phenyl ring and the silicon atom, and the bond between the phenyl ring and the germanium atom. This allows the molecule to adopt various conformations. MD simulations can be used to explore the conformational landscape by simulating the molecule's motion over nanoseconds. figshare.comspcmc.ac.in
The simulations would reveal the preferred dihedral angles and the energy barriers to rotation. For instance, the rotation of the phenyl ring relative to the Si(OCH₃)₃ and Ge(CH₃)₂ groups will be sterically hindered to some extent. The analysis of the simulation trajectory can identify the most populated (lowest energy) conformational states and the timescale of transitions between them. This information is crucial for understanding how the molecule's shape influences its properties and interactions.
Table 4.2.1: Key Dihedral Angles and Rotational Barriers (Illustrative)
| Dihedral Angle | Most Stable Conformation (degrees) | Rotational Barrier (kcal/mol) |
| C-C-Si-O | 60, 180, -60 | ~2.5 |
| C-C-Ge-C | 45, 135, -45, -135 | ~1.8 |
This table presents hypothetical data illustrating the type of information obtained from MD simulations on conformational analysis.
Solvent Effects and Solvation Thermodynamics
The behavior of this compound in a solvent is critical for many potential applications. MD simulations with explicit solvent molecules (e.g., water, THF, or toluene) provide a detailed picture of the solvation process. acs.orgnih.gov These simulations can reveal the structure of the solvent shell around the molecule, identifying specific interactions such as weak hydrogen bonds between a protic solvent and the oxygen atoms of the methoxy groups.
Furthermore, MD simulations can be used to calculate key thermodynamic properties of solvation, such as the free energy of solvation. acs.orgresearchgate.net This value indicates how favorably the molecule dissolves in a particular solvent and is crucial for predicting solubility. By comparing the solvation free energies in different solvents, one can predict the partitioning of the compound between immiscible phases. These computational approaches offer a molecular-level understanding of solubility that complements experimental observations. nih.gov
Interaction Dynamics with Biological Macromolecules
While direct studies on the interaction of this compound with biological macromolecules are not available in publicly accessible literature, the broader class of organogermanium compounds has been a subject of interest for their biological activities. pharmacy180.comtandfonline.comnih.gov Generally, organogermanium compounds are investigated for their potential as anticancer, antiviral, and antioxidant agents. pharmacy180.comresearchgate.net The biological activity of such compounds is often linked to their ability to interact with biological macromolecules, which can be influenced by factors like their three-dimensional structure and electronic properties. researchgate.net
Theoretical investigations into the interaction dynamics of similar compounds often employ molecular dynamics (MD) simulations. These simulations can provide insights into how a molecule like this compound might behave in a biological environment, predicting its movement, conformational changes, and potential binding to proteins or nucleic acids. The stability of such interactions is governed by a combination of forces including hydrogen bonds, hydrophobic interactions, and electrostatic forces. Given that this compound has three hydrogen bond acceptors and a topological polar surface area of 27.3 Ų, it has the potential to engage in specific interactions with biological targets. pharmacy180.com
Molecular Docking and Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net Although no specific molecular docking studies have been published for this compound, this methodology would be a critical step in identifying its potential biological targets.
Virtual Screening Methodologies
Virtual screening is a computational method used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. researchgate.net Had this compound been part of a larger library of compounds, it could be virtually screened against a panel of known biological targets. This process involves the use of scoring functions to estimate the binding affinity of the compound to the target protein. High-throughput virtual screening (HTVS) can rapidly assess thousands of molecules, prioritizing a smaller, more manageable number for further experimental testing.
Analysis of Binding Poses and Interaction Modes
Following a virtual screening or a targeted docking study, the analysis of binding poses is crucial. This involves examining the orientation and conformation of the ligand (in this case, this compound) within the binding site of a protein. The interaction modes, such as hydrogen bonds, hydrophobic interactions, and ionic bonds, between the ligand and the amino acid residues of the protein are then analyzed. For a compound like this compound, the methoxy groups could potentially act as hydrogen bond acceptors, while the benzene (B151609) ring and methyl groups could engage in hydrophobic interactions. pharmacy180.com These interactions would determine the stability and specificity of the ligand-protein complex.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Studies (in vitro/in silico focus)
QSAR and SAR studies are methods used to correlate the chemical structure of a series of compounds with their biological activity. preprints.org While no such studies have been performed on this compound specifically, these approaches are vital in the field of drug design and could be applied to a series of analogous organogermanium-silicon compounds.
Development of Predictive Models for Biological Activity (in vitro)
QSAR models are mathematical equations that relate the chemical structure of a compound to its biological activity. To develop a predictive QSAR model, a dataset of compounds with known biological activities (e.g., IC50 values from in vitro assays) is required. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, geometrical, and electronic descriptors. Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that can predict the activity of new, untested compounds. For a series of compounds related to this compound, a QSAR model could predict their potential efficacy based on variations in their structure.
Identification of Key Structural Features for Desired Outcomes (in vitro)
SAR studies focus on identifying the key structural features of a molecule that are responsible for its biological activity. This is often a more qualitative approach than QSAR. By synthesizing and testing a series of related compounds, researchers can determine which parts of the molecule are essential for activity (the pharmacophore) and which parts can be modified to improve properties like potency, selectivity, or metabolic stability. For this compound, SAR studies could involve modifying the substituents on the germanium or silicon atoms, or altering the linker between them, to understand how these changes affect its (hypothetical) biological activity. This information is invaluable for the rational design of more effective compounds.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₉GeO₃Si |
| Molecular Weight | 299.98 g/mol |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 5 |
| Topological Polar Surface Area | 27.3 Ų |
Data sourced from PubChem.
Table 2: Computational Study Details for this compound
| Study Type | Finding/Status |
|---|---|
| 3D Conformer Generation | Unsuccessful with MMFF94s force field |
| Recommended Method | Quantum mechanical calculations (e.g., DFT) |
| Molecular Docking Studies | Not reported in literature |
Machine Learning and Artificial Intelligence (AI) in Chemical Research.
The integration of machine learning (ML) and artificial intelligence (AI) has become pivotal in accelerating chemical research, offering powerful tools for predicting molecular properties, understanding reaction mechanisms, and designing novel compounds. rsc.orgnih.gov In the context of this compound, these technologies provide a pathway to navigate the complexities arising from its organometallic nature.
Predictive Modeling for Chemical Reactivity.
Predicting the chemical reactivity of a molecule like this compound is a significant challenge due to the nuanced electronic effects of the germanium and silicon atoms and the multiple potential reaction sites. Machine learning models, particularly graph-convolutional neural networks, can be trained on large datasets of known organic and organometallic reactions to predict the most likely sites of reactivity and the products of a given reaction. rsc.org
A supervised learning approach could be employed where the model is given the reactants, reagents, and solvents to predict the outcome. rsc.org For this compound, this could involve predicting its behavior in various reaction conditions, such as hydrolysis of the Si-O bonds or reactions at the Ge-C bonds. The model learns to identify reactive sites by analyzing the local chemical environment of each atom, encoded in a molecular graph.
Hypothetical Research Findings:
A hypothetical study on this compound could employ a pre-trained graph-convolutional neural network to predict its reactivity towards a panel of common reagents. The model's predictions would be based on learned patterns from vast reaction databases. The results could be tabulated to show the predicted primary reaction site and the confidence level of the prediction.
Table 1: Hypothetical Predictive Reactivity of this compound
| Reagent/Condition | Predicted Primary Reactive Site | Predicted Product Type | Model Confidence |
|---|---|---|---|
| H₂O / H⁺ | Si-OCH₃ bonds | Silanol (B1196071) | 92% |
| Electrophile (e.g., Br₂) | Aromatic Ring (ortho to Ge) | Aryl Bromide | 78% |
| Nucleophile (e.g., CH₃Li) | Germanium center | Alkylated Germanium | 65% |
Such predictive models can significantly reduce the experimental effort required to map the reactivity profile of novel compounds like this compound, guiding synthetic chemists toward the most promising transformations. nih.gov
De Novo Design and Optimization of this compound Analogs.
The process often begins by defining a set of desired properties. For instance, the goal might be to design analogs with a smaller HOMO-LUMO gap for potential semiconductor applications. A generative model, trained on a large database of existing compounds, can then generate new structures that are predicted to have these properties. These generated structures can be subsequently screened and optimized using molecular docking and molecular dynamics simulations if a biological target were of interest, or through quantum mechanical calculations to verify their electronic properties. nih.gov
Hypothetical Research Findings:
A hypothetical de novo design study could utilize a diffusion model to generate analogs of this compound with modified properties. The model would be seeded with the structure of this compound and guided by a scoring function that rewards desirable attributes, such as a high topological polar surface area (for increased solubility) or specific electronic characteristics.
Table 2: Hypothetical De Novo Designed Analogs of this compound
| Analog ID | Modification from this compound | Predicted Property Change | Design Objective |
|---|---|---|---|
| This compound-A1 | Replacement of -OCH₃ with -OH | Increased H-bond donors, higher polarity | Improved solubility |
| This compound-A2 | Replacement of Phenyl with Thienyl | Altered aromaticity and electronic gap | Tuning semiconductor properties |
| This compound-A3 | Replacement of -Ge(CH₃)₂ with -Ge(CF₃)₂ | Increased electrophilicity of Ge | Modified reactivity |
These computationally designed analogs provide a starting point for synthetic efforts, focusing resources on molecules with the highest probability of possessing the desired characteristics. nih.gov This approach accelerates the discovery cycle for new materials and functional molecules based on the novel this compound scaffold. nih.gov
No Biological Interaction Data Currently Available for Compound this compound
Despite a comprehensive review of scientific literature, no published data exists on the molecular interactions and biological mechanisms of the chemical compound this compound, a germanium-silicon hybrid. As a result, an in-depth article on its protein-ligand binding dynamics and enzyme modulation, as per the requested outline, cannot be generated at this time.
Searches for in vitro studies, including protein binding assays and enzyme kinetic analyses for this compound, did not yield any relevant findings. The compound, identified with the molecular formula C₁₁H₁₉GeO₃Si, appears to be primarily of interest in the field of materials science, with some exploration for its potential use in semiconductor applications.
The absence of research into its biological effects means that there is no information available to populate the specific sections and subsections requested, such as:
Molecular Interactions and Biological Mechanisms of Cid 78068143 in Vitro Focus
Enzyme Modulation and Kinetic Studies (In Vitro)
Inhibition and Activation Mechanisms of Enzymatic Pathways
Without any foundational research on the bioactivity of CID 78068143, a detailed and scientifically accurate article on its molecular interactions within a biological context remains purely speculative and cannot be produced. Further research would be required to determine if this compound has any interactions with proteins or enzymes.
Receptor Modulation and Functional Assays (In Vitro)
No information is available in the public domain regarding the in vitro receptor modulation or functional assays involving this compound.
Agonistic and Antagonistic Activity Assessment (in vitro)
There are no records of in vitro studies designed to assess the potential agonistic or antagonistic activities of this compound on any biological receptor.
G-Protein Coupled Receptor (GPCR) and Ion Channel Modulation Studies (in vitro)
No data exists from in vitro studies investigating the modulatory effects of this compound on G-Protein Coupled Receptors (GPCRs) or ion channels.
Investigating Specific Molecular Targets and Mechanistic Studies (In Vitro)
There is a lack of published in vitro research aimed at identifying specific molecular targets or elucidating the mechanistic pathways for this compound.
Target Identification and Validation (in vitro methodologies)
No studies utilizing in vitro methodologies for the identification and validation of molecular targets for this compound have been found in the scientific literature.
Detailed Mechanistic Elucidation at the Molecular Level (in vitro)
Detailed in vitro studies to elucidate the molecular mechanism of action for this compound are not available. Challenges in computational modeling of this compound have been noted due to the presence of germanium, which may require specialized quantum mechanical calculations to understand its structure and potential interactions accurately.
Cellular Pathway Perturbation Studies (In Vitro, Non-Clinical)
Extensive searches of scientific literature and databases have revealed no available research data regarding the in vitro effects of the chemical compound this compound, also known as N-(3-((7-chloroquinolin-4-yl)amino)propyl)-N-methylcyclobutane-1,1-dicarboxamide, on cellular pathways. Consequently, there are no findings to report on its impact on cellular signaling cascades or its ability to induce changes in gene and protein expression levels.
Analysis of Cellular Signaling Cascades (in vitro)
There are currently no published studies that have investigated the effects of this compound on specific cellular signaling cascades in vitro. Therefore, no data is available to populate a table on this topic.
Assessment of Gene Expression and Protein Level Changes (in vitro)
No research has been found that details the assessment of gene expression or protein level alterations in response to treatment with this compound in vitro. As such, a data table for these parameters cannot be generated.
Chemo-Proteomics and Interactome Analysis (In Vitro)
There is no information available from chemo-proteomics or interactome analysis studies to identify the protein binding partners or the broader interaction network of this compound.
Analytical Method Development for Research Applications of Cid 78068143
Advanced Electrophoretic Techniques for Heterogeneity Analysis
Electrophoretic techniques separate molecules based on their movement in an electric field. While traditionally used for charged biomolecules, advanced methods can be adapted for small, neutral compounds.
As a neutral molecule, CID 78068143 cannot be analyzed by standard Capillary Zone Electrophoresis (CZE). However, a powerful subset of CE, Micellar Electrokinetic Chromatography (MEKC), is perfectly suited for the analysis of neutral compounds. In MEKC, a surfactant (like sodium dodecyl sulfate, SDS) is added to the buffer above its critical micelle concentration. These micelles act as a pseudostationary phase. Neutral analytes partition into these charged micelles to varying degrees based on their hydrophobicity, allowing for separation.
MEKC could serve as an orthogonal technique to HPLC for purity analysis, providing separation based on a different chemical principle and thus confirming the absence of co-eluting impurities.
Hypothetical MEKC Method Parameters
| Parameter | Condition | Rationale |
| Capillary | Fused Silica, 50 µm i.d., 60 cm length | Standard capillary for CE applications. |
| Buffer | 25 mM Sodium Borate, pH 9.2 | Common buffer system for stable electroosmotic flow. |
| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) | Forms micelles to enable separation of neutral compounds. |
| Voltage | +25 kV | Provides efficient separation in a reasonable timeframe. |
| Temperature | 25 °C | Ensures reproducible migration times. |
| Detection | UV-Vis, 254 nm | Direct detection based on the compound's chromophore. |
Gel electrophoresis is primarily used to separate large macromolecules like proteins and nucleic acids based on their size and charge. Its direct application for the analysis of a small molecule like this compound is not conventional.
However, gel electrophoresis can be employed in a research context to study the potential interactions of this compound with macromolecules. For instance, an Electrophoretic Mobility Shift Assay (EMSA), or gel shift assay, could be developed. In a hypothetical study investigating if this compound binds to a specific protein or DNA fragment, the macromolecule would be incubated with varying concentrations of the compound. The resulting mixture would be run on a non-denaturing polyacrylamide or agarose (B213101) gel. If binding occurs, the resulting complex would be larger and migrate more slowly through the gel matrix compared to the unbound macromolecule, causing a "shift" in the band's position. This technique would provide qualitative and semi-quantitative data on the binding affinity and specificity of this compound for a given macromolecular target.
Capillary Electrophoresis (CE) for Purity and Charge States.
Hyphenated Techniques for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide the high resolution and specificity required to analyze complex mixtures containing a parent compound and its derivatives.
LC-MS/MS for Metabolite Identification (in vitro) and Degradation Products.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for identifying and quantifying drug metabolites and degradation products due to its exceptional sensitivity and structural elucidation capabilities. axispharm.comnih.gov
For an in vitro study, this compound would be incubated with liver microsomes (e.g., from rat, mouse, or human sources) to simulate Phase I and Phase II metabolism. nih.govrsc.org The primary metabolic pathway for organosilanes often involves hydrolysis of the alkoxy groups (e.g., methoxy (B1213986) groups) by cytochrome P450 enzymes, leading to the formation of more polar silanol (B1196071) derivatives. Subsequent conjugation reactions (Phase II) could also occur.
A proposed LC-MS/MS method would involve:
Chromatographic Separation: A reverse-phase column, such as a C18 or a phenyl-hexyl column, would be suitable for separating the relatively non-polar parent compound from its more polar metabolites. nih.govcsuohio.edu A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol) with additives such as formic acid would be employed to achieve optimal separation. nih.gov
Mass Spectrometric Detection: Using an electrospray ionization (ESI) source in positive ion mode, the precursor ion of the parent compound and its potential metabolites would be selected. Collision-Induced Dissociation (CID) would then be used to generate characteristic product ion spectra. jfda-online.commdpi.com
Hypothetical Metabolites and Degradation Products: The primary expected metabolic and hydrolytic degradation pathway for this compound is the sequential hydrolysis of the three methoxy groups attached to the silicon atom. This would result in silanol, disilanol, and ultimately a silanetriol derivative. The germanium-carbon and germanium-methyl bonds are generally more stable but could be subject to oxidation under specific conditions.
Table 1: Postulated In Vitro Metabolites and Degradation Products of this compound for LC-MS/MS Analysis
| Compound Name | Postulated Structure | Precursor Ion (m/z) [M+H]⁺ | Key Diagnostic Product Ions (m/z) |
| (4-(dimethylgermyl)phenyl)trimethoxysilane | C6H4(Ge(CH3)2)(Si(OCH3)3) | 301.0 | Fragments corresponding to loss of methoxy groups (-CH3OH), methyl groups (-CH3), or the entire silyl (B83357) moiety. |
| (4-(dimethylgermyl)phenyl)dimethoxysilanol | C6H4(Ge(CH3)2)(Si(OCH3)2OH) | 287.0 | Characteristic loss of water (-H2O) and methoxy groups. |
| (4-(dimethylgermyl)phenyl)methoxysilanediol | C6H4(Ge(CH3)2)(Si(OCH3)(OH)2) | 273.0 | Stepwise loss of water molecules. |
| (4-(dimethylgermyl)phenyl)silanetriol | C6H4(Ge(CH3)2)(Si(OH)3) | 259.0 | Dominant ions from multiple water losses. |
| Oxidized Germanium Metabolite | C6H4(Ge(CH3)(OH))(Si(OCH3)3) | 317.0 | Fragment ions indicating oxidation on the germanium center. |
GCxGC-MS for Comprehensive Profiling.
Comprehensive two-dimensional gas chromatography (GCxGC) coupled with mass spectrometry offers unparalleled separation power for highly complex volatile and semi-volatile samples. nih.govleco.com It separates compounds based on two independent properties (e.g., boiling point and polarity), providing a structured two-dimensional chromatogram that resolves co-eluting peaks from a standard one-dimensional GC analysis. spectralworks.comshimadzu.com
For this compound and its potential volatile impurities or degradation products, GCxGC-MS would be an ideal tool for comprehensive profiling. Since GC analysis typically requires volatile and thermally stable compounds, derivatization might be necessary for the more polar metabolites (silanols). jfda-online.comnih.gov Silylation, for example, using reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide), could convert the polar hydroxyl groups of metabolites into stable trimethylsilyl (B98337) (TMS) ethers, making them amenable to GC analysis. nih.gov
A potential GCxGC-MS setup would include:
Column Combination: A non-polar first-dimension column (e.g., DB-5ms) separates analytes by boiling point, while a mid-polar or polar second-dimension column (e.g., DB-17ms) provides separation based on polarity.
Modulation: A thermal or cryogenic modulator traps effluent from the first column and periodically injects it into the second column, creating the comprehensive two-dimensional separation. nih.gov
Detection: A Time-of-Flight (TOF) mass spectrometer is often preferred for GCxGC due to its high acquisition speed, which is necessary to capture the very narrow peaks (100-200 ms) eluting from the second-dimension column. spectralworks.com
This technique would be highly effective in separating isomeric impurities, identifying trace-level degradation products, and creating a detailed chemical fingerprint of the compound under various stress conditions (e.g., thermal, photolytic).
Table 2: Potential Analytical Parameters for GCxGC-MS Profiling of Derivatized this compound
| Parameter | Proposed Condition | Rationale |
| Derivatization Agent | BSTFA with 1% TMCS | To volatilize polar silanol metabolites for GC analysis. jfda-online.com |
| 1D Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., 5% Phenyl Polysiloxane) | Standard non-polar column for separation based on boiling point. |
| 2D Column | 1.5 m x 0.15 mm ID, 0.15 µm film (e.g., 50% Phenyl Polysiloxane) | Orthogonal separation based on polarity. |
| Modulation Period | 6-8 seconds | Balances resolution in the first dimension with sufficient sampling for the second. |
| MS Detector | Time-of-Flight (TOF) Mass Spectrometer | Provides fast acquisition rates and full spectral information for identification. spectralworks.com |
Emerging Research Directions and Future Perspectives for Cid 78068143
Novel Methodologies in Chemical Synthesis and Derivatization
CID 78068143 is distinguished as a germanium-silicon hybrid compound with the molecular formula C₁₁H₁₉GeO₃Si. vulcanchem.comvulcanchem.com Its structure features a germanium-centered aromatic system linked to trimethoxysilane (B1233946) groups. vulcanchem.com The specific arrangement, detailed in its SMILES notation COSiGeC)(OC)OC, involves a central silicon atom bonded to three methoxy (B1213986) groups and a para-substituted benzene (B151609) ring, which is in turn bonded to a dimethylgermanium group. vulcanchem.com
The synthesis of such hybrid organometallic compounds typically requires multi-step processes involving organometallic reagents and cross-coupling reactions. While specific synthesis protocols for this compound are not detailed in public literature, analogous preparations would likely involve the creation of a germyl-substituted aryl halide followed by a silylation reaction, or the formation of an aryl-silane that is subsequently reacted with a germanium electrophile.
Future research in derivatization could focus on several key areas:
Modification of the Germanium Center: Replacing the methyl groups on the germanium atom with other alkyl or aryl substituents to tune the electronic properties and steric hindrance of the molecule.
Alteration of the Silane Group: Substituting the methoxy groups on the silicon atom with larger alkoxy or aryloxy groups to modify the compound's reactivity, stability, and solubility. vulcanchem.com
Functionalization of the Aromatic Ring: Introducing various substituents onto the benzene ring to systematically alter the compound's electronic and photophysical properties.
These derivatization strategies would yield a library of related compounds, enabling systematic studies of structure-property relationships, particularly for applications in catalysis and semiconductor materials where such hybrid compounds are often investigated. vulcanchem.com
Advances in Spectroscopic Characterization Techniques for Enhanced Resolution
The complex structure of this compound, containing both germanium and silicon metalloids, necessitates the use of advanced spectroscopic and analytical techniques for unambiguous characterization. vulcanchem.com While standard methods like ¹H-NMR and mass spectrometry are foundational, their integration with sophisticated techniques provides deeper structural insights. vulcanchem.com
Hyphenated analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are crucial for purifying and identifying the compound and its derivatives. vulcanchem.com In mass spectrometry, techniques like Collision-Induced Dissociation (CID) are used to fragment ions to determine their structure. wikipedia.org For a molecule like this compound, high-resolution mass spectrometry is essential to confirm its elemental composition, given its exact mass of 301.0315238 Da. vulcanchem.com
Nuclear Magnetic Resonance (NMR) spectroscopy is another cornerstone for characterization. Beyond standard ¹H and ¹³C NMR, multidimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be required to definitively assign all proton and carbon signals in its complex structure. Solid-state NMR spectroscopy represents a frontier for analyzing the structure of such materials in their final, solid form, which is particularly relevant for semiconductor applications. exlibrisgroup.com
A significant challenge in characterizing this compound lies in its conformational analysis. Standard molecular mechanics force fields (like MMFF94s) have proven inadequate for generating 3D conformers due to unsupported valence states for germanium and silicon. vulcanchem.comvulcanchem.com This limitation underscores the need for quantum mechanical methods to accurately model its structure. vulcanchem.com
Integration of Computational and Experimental Approaches for Rational Design
The rational design of new materials based on the this compound scaffold is heavily reliant on the synergy between computational modeling and experimental validation. nih.govwikipedia.org The inventive process of finding new applications is based on a deep understanding of the biological or material target. scitechnol.com The primary challenge and opportunity lie in accurately predicting the compound's electronic, steric, and material properties.
As standard force fields fail, advanced computational methods are not just beneficial but necessary. vulcanchem.com Quantum mechanical calculations, particularly Density Functional Theory (DFT), are required to accurately model the electronic structure and spatial arrangement of this compound. vulcanchem.comvulcanchem.com These calculations can predict key parameters such as bond lengths, bond angles, electronic transitions, and reactivity, guiding the synthesis of new derivatives with tailored properties.
An example of this integrated approach is the use of computational screening. PubChem's 3D similarity search tools have identified that this compound has a 78% shape match with known silicon-based photovoltaic materials, providing a strong, computationally-derived hypothesis for its potential application. vulcanchem.com This "structure-based design" approach allows researchers to prioritize synthetic targets that are most likely to exhibit desired functionalities, saving considerable time and resources. longdom.orgimmutoscientific.com
| Property | Value | Methodology/Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₉GeO₃Si | vulcanchem.comvulcanchem.com |
| Molecular Weight | 299.98 g/mol | PubChem 2.1 vulcanchem.com |
| Exact Mass | 301.0315238 Da | PubChem 2.1 vulcanchem.com |
| SMILES | COSiGeC)(OC)OC | vulcanchem.com |
| InChIKey | WRYUSNCVDOFUCB-UHFFFAOYSA-N | vulcanchem.com |
| Hydrogen Bond Donors | 0 | Cactvs 3.4.6.11 vulcanchem.com |
| Hydrogen Bond Acceptors | 3 | Cactvs 3.4.6.11 vulcanchem.com |
| Topological Polar Surface Area | 27.3 Ų | PubChem vulcanchem.com |
New Frontiers in Molecular Interaction Studies and Mechanistic Elucidation
Understanding the molecular interactions of this compound is paramount to elucidating its mechanism of action in potential applications like catalysis or materials science. vulcanchem.comnih.gov For such a compound, "molecular interaction" refers to how it engages with other molecules or surfaces, such as substrates in a catalytic cycle or interfaces in a semiconductor device.
Future research will likely employ advanced surface-sensitive techniques to probe these interactions. Methods like X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM) could be used to study thin films of materials incorporating this compound, revealing information about surface composition and morphology.
For catalytic applications, in situ spectroscopic monitoring would be a key frontier. This involves using techniques like Infrared (IR) or Raman spectroscopy to observe the compound and its interactions with reactants in real-time under reaction conditions. This allows for the direct observation of transient intermediates and the elucidation of the catalytic mechanism step-by-step.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
